Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate
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Overview
Description
Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate is a chemical compound belonging to the benzofuran family. . This compound, with the molecular formula C13H16O3, is characterized by a benzofuran ring system substituted with an ethyl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation followed by esterification. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like methyl chloroacetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar benzofuran ring system but differs in the substitution pattern.
Methyl 2-(2,3-Dihydrobenzofuran-5-yl)acetate: Another benzofuran derivative with a different substitution pattern.
Uniqueness: Methyl 5-Ethyl-2,3-dihydrobenzofuran-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2070896-48-7 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 2-(5-ethyl-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C13H16O3/c1-3-9-4-5-12-11(6-9)10(8-16-12)7-13(14)15-2/h4-6,10H,3,7-8H2,1-2H3 |
InChI Key |
REUAWPMZKHAZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCC2CC(=O)OC |
Origin of Product |
United States |
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